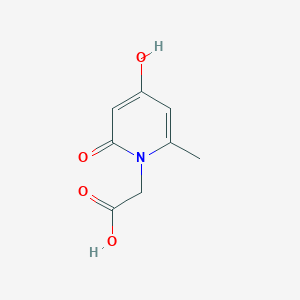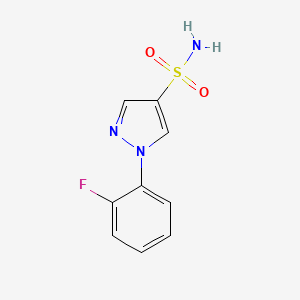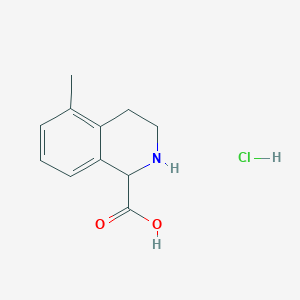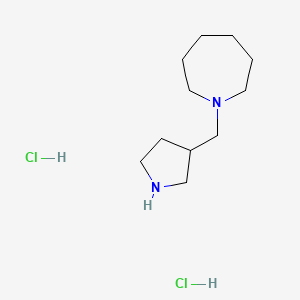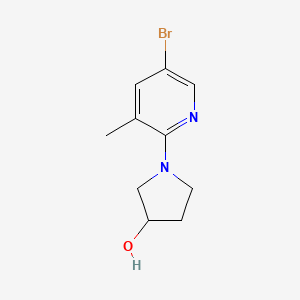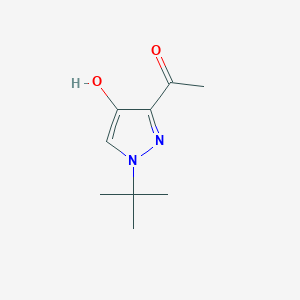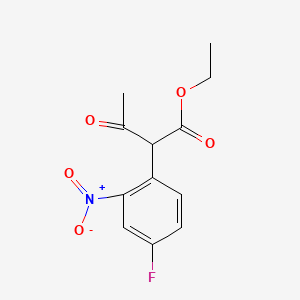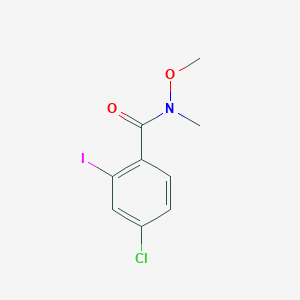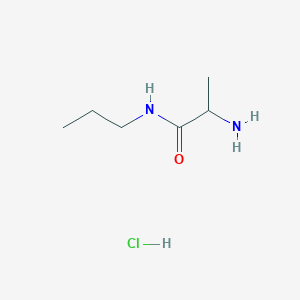
2-Amino-N-propylpropanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-propylpropanamide hydrochloride is a chemical compound with the CAS Number: 1236255-45-0 . It has a molecular weight of 166.65 and its IUPAC name is this compound . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular formula of C6H15ClN2O and a molecular weight of 166.65 g/mol.Applications De Recherche Scientifique
Subheading Spectroscopic Characterization in Forensics
Research demonstrates the use of spectroscopic and crystallographic techniques for the chemical characterization of cathinone derivatives, which are closely related to 2-Amino-N-propylpropanamide hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, and X-ray crystallography were utilized to analyze the purity and structural details of these compounds. This method offers valuable identification tools, particularly for compounds seized in drug enforcement operations (Kuś et al., 2016).
Computational Peptidology in Antifungal Research
Subheading Computational Peptidology in Antifungal Research
A study in computational peptidology, leveraging conceptual density functional theory, explored the chemical reactivity of antifungal tripeptides containing derivatives similar to this compound. This methodology enabled the prediction of molecular properties, structures, and bioactivity scores of these peptides, contributing valuable insights into the drug design process for antifungal applications (Flores-Holguín et al., 2019).
Synthesis of Chiral Monomers for Polyamides
Subheading Synthesis of Chiral Monomers for Polyamides
Research highlighted the synthesis of a chiral monomer precursor for AABB-type stereoregular polyamide, originating from natural amino acids like L-glutamic acid and L-alanine. This process involved several synthesis steps, showcasing the potential of using derivatives of this compound in developing advanced polymeric materials (Gómez et al., 2003).
Role in Immunomodulation
Subheading Role in Immunomodulation
Another study focused on the synthesis and evaluation of immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, akin to this compound. These compounds were evaluated for their potential in reducing lymphocytes and immunosuppressive effects, indicating the role such derivatives could play in immunomodulatory therapies, especially in organ transplantation (Kiuchi et al., 2000).
Safety and Hazards
The compound is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-amino-N-propylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQJSWPTIQSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride](/img/structure/B1441578.png)
